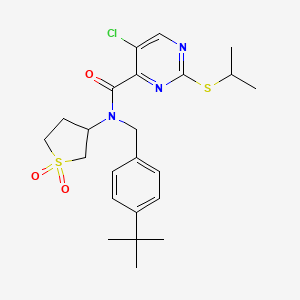![molecular formula C21H21ClN2O3 B11372986 1-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-2-(4-chloro-2-methylphenoxy)ethanone](/img/structure/B11372986.png)
1-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-2-(4-chloro-2-methylphenoxy)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(1,3-BENZOXAZOL-2-YL)PIPERIDIN-1-YL]-2-(4-CHLORO-2-METHYLPHENOXY)ETHAN-1-ONE is a synthetic organic compound with a complex structure It contains a benzoxazole ring, a piperidine ring, and a chloromethylphenoxy group
Preparation Methods
The synthesis of 1-[4-(1,3-BENZOXAZOL-2-YL)PIPERIDIN-1-YL]-2-(4-CHLORO-2-METHYLPHENOXY)ETHAN-1-ONE involves multiple steps. One common method includes the following steps:
Formation of the Benzoxazole Ring: This can be achieved by cyclization of an appropriate o-aminophenol derivative with a carboxylic acid or its derivative under acidic conditions.
Piperidine Ring Formation: The piperidine ring can be synthesized via a nucleophilic substitution reaction involving a suitable amine and a halogenated precursor.
Coupling Reactions: The benzoxazole and piperidine rings are then coupled using a suitable linker, such as an alkyl halide, under basic conditions.
Final Functionalization: The chloromethylphenoxy group is introduced through a nucleophilic substitution reaction, typically using a phenol derivative and a chloromethylating agent.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
1-[4-(1,3-BENZOXAZOL-2-YL)PIPERIDIN-1-YL]-2-(4-CHLORO-2-METHYLPHENOXY)ETHAN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloromethyl group, to form various substituted derivatives.
Hydrolysis: Under acidic or basic conditions, the compound can be hydrolyzed to yield corresponding phenols and amines.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles like amines or thiols.
Scientific Research Applications
1-[4-(1,3-BENZOXAZOL-2-YL)PIPERIDIN-1-YL]-2-(4-CHLORO-2-METHYLPHENOXY)ETHAN-1-ONE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including antimicrobial, antiviral, and anticancer activities.
Biological Research: It is used as a probe to study various biological pathways and interactions due to its ability to bind to specific molecular targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Chemical Biology: It is used in chemical biology to study the effects of small molecules on biological systems and to develop new therapeutic agents.
Mechanism of Action
The mechanism of action of 1-[4-(1,3-BENZOXAZOL-2-YL)PIPERIDIN-1-YL]-2-(4-CHLORO-2-METHYLPHENOXY)ETHAN-1-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoxazole and piperidine rings allow the compound to fit into the active sites of these targets, leading to inhibition or activation of their functions. The chloromethylphenoxy group may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar compounds to 1-[4-(1,3-BENZOXAZOL-2-YL)PIPERIDIN-1-YL]-2-(4-CHLORO-2-METHYLPHENOXY)ETHAN-1-ONE include:
1-[4-(1,3-BENZOXAZOL-2-YL)PIPERIDIN-1-YL]-2-(4-FLUOROPHENOXY)ETHAN-1-ONE: This compound has a fluorine atom instead of a chlorine atom, which may affect its reactivity and biological activity.
1-[4-(1,3-BENZOXAZOL-2-YL)PIPERIDIN-1-YL]-2-(4-METHOXYPHENOXY)ETHAN-1-ONE: The methoxy group can influence the compound’s solubility and interaction with molecular targets.
1-[4-(1,3-BENZOXAZOL-2-YL)PIPERIDIN-1-YL]-2-(4-NITROPHENOXY)ETHAN-1-ONE: The nitro group can significantly alter the compound’s electronic properties and biological activity.
These similar compounds highlight the versatility of the benzoxazole-piperidine scaffold and its potential for modification to achieve desired properties.
Properties
Molecular Formula |
C21H21ClN2O3 |
|---|---|
Molecular Weight |
384.9 g/mol |
IUPAC Name |
1-[4-(1,3-benzoxazol-2-yl)piperidin-1-yl]-2-(4-chloro-2-methylphenoxy)ethanone |
InChI |
InChI=1S/C21H21ClN2O3/c1-14-12-16(22)6-7-18(14)26-13-20(25)24-10-8-15(9-11-24)21-23-17-4-2-3-5-19(17)27-21/h2-7,12,15H,8-11,13H2,1H3 |
InChI Key |
WJAAVOJLDMQLJC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)N2CCC(CC2)C3=NC4=CC=CC=C4O3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-chloro-2-[(2-methylbenzyl)sulfonyl]-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrimidine-4-carboxamide](/img/structure/B11372906.png)
![1-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-(2-methylpropyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11372910.png)
![2-{[2-(benzylamino)-2-oxoethyl]sulfanyl}-4,6-dimethyl-N-(3-methylphenyl)pyridine-3-carboxamide](/img/structure/B11372913.png)
![N-{5-[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-2-methylbenzamide](/img/structure/B11372920.png)
![N-(4-fluorophenyl)-5-{(furan-2-ylmethyl)[4-(propan-2-yl)benzyl]amino}-2-(methylsulfonyl)pyrimidine-4-carboxamide](/img/structure/B11372927.png)


![N-(3,4-dimethoxyphenyl)-2-[4-(4-methylphenyl)-1-oxo-5,6,7,8-tetrahydrophthalazin-2(1H)-yl]propanamide](/img/structure/B11372948.png)

![Methyl 2-({[1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11372957.png)
![5-(4-chlorophenyl)-N-[2-(phenylcarbonyl)-1-benzofuran-3-yl]-1,2-oxazole-3-carboxamide](/img/structure/B11372958.png)
![N-(2,6-dimethylphenyl)-2-[4-(4-methylphenyl)-1-oxo-5,6,7,8-tetrahydrophthalazin-2(1H)-yl]acetamide](/img/structure/B11372962.png)
![1-(4-Benzyl-1-piperazinyl)-2-(9-isopropyl-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)ethanone](/img/structure/B11372972.png)
![2-fluoro-N-(furan-2-ylmethyl)-N-[(3-methylthiophen-2-yl)methyl]benzamide](/img/structure/B11372984.png)
